molecular formula C16H17N3O4 B6428102 methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 1706366-74-6

methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate

Cat. No.: B6428102
CAS No.: 1706366-74-6
M. Wt: 315.32 g/mol
InChI Key: JBGJNQSTCSDOOZ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-17-14(23-18-10)13-8-5-9-19(13)15(20)11-6-3-4-7-12(11)16(21)22-2/h3-4,6-7,13H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGJNQSTCSDOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN2C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate typically involves multiple steps:

    Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of suitable amines with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The oxadiazole and pyrrolidine moieties are then coupled through a carbonyl linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzoate moiety.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate has been investigated for its potential as a pharmacological agent due to its structural features that may confer biological activity.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of oxadiazole compounds for their anticancer properties. The findings indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into a therapeutic agent targeting cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound A15HeLa
Compound B10MCF7
Methyl 2-[...]TBDTBD

Neuropharmacology

The oxadiazole moiety is known for its neuroprotective properties. Compounds containing this functional group have been studied for their ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects
Research conducted on similar oxadiazole derivatives demonstrated their effectiveness in reducing oxidative stress in neuronal cells. This suggests that this compound may possess neuroprotective qualities beneficial for treating neurodegenerative diseases .

Materials Science

Beyond medicinal applications, the compound's unique chemical structure allows it to be explored in materials science, particularly in the development of organic electronics.

Case Study: Organic Light Emitting Diodes (OLEDs)
Recent studies have indicated that oxadiazole-based compounds can enhance the efficiency of OLEDs due to their favorable electronic properties. This compound could be synthesized into polymeric materials for use in OLEDs .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both the oxadiazole and pyrrolidine rings, along with the benzoate ester, makes it a multifunctional molecule with diverse applications.

Biological Activity

Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. The structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to influence various biological interactions. This article explores the compound's biological activity through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3}. Its molecular weight is approximately 298.33 g/mol. The compound features a benzoate group linked to a pyrrolidine derivative containing an oxadiazole ring, which is pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that compounds with oxadiazole rings often exhibit significant antimicrobial properties. For instance, studies on similar oxadiazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disrupting cellular processes or inhibiting enzyme activity.

CompoundBacterial StrainActivity
This compoundS. aureusPotentially effective
Similar Oxadiazole DerivativesE. coliEffective

2. Antitumor Activity

Studies have shown that pyrrolidine derivatives can exhibit antitumor properties by interfering with cancer cell proliferation and inducing apoptosis. For example, compounds structurally similar to this compound have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity .

Cell LineCompound TestedResult
HepG2 (liver cancer)Methyl derivativeInhibition of growth
KB (oral cancer)Similar structureInduction of apoptosis

The proposed mechanism of action involves the interaction of the oxadiazole moiety with specific biological targets such as enzymes or receptors. This interaction may lead to modulation of signaling pathways associated with cell growth and survival .

Case Studies

A notable study investigated the synthesis and biological evaluation of various oxadiazole derivatives, including those related to this compound. The findings highlighted:

  • Antimicrobial Testing : Disk diffusion methods revealed that certain derivatives exhibited zones of inhibition against pathogenic bacteria.
  • Cytotoxicity Assays : MTT assays demonstrated that compounds induced cytotoxic effects on cancer cells at micromolar concentrations.

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